N-benzyl-5-bromo-2-(trifluoromethyl)aniline
Description
N-Benzyl-5-bromo-2-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a benzyl group at the nitrogen atom, a bromine substituent at the para position (C5), and a trifluoromethyl group at the ortho position (C2) relative to the amine. This compound is structurally tailored for applications in pharmaceutical and agrochemical research, where electron-withdrawing groups (e.g., trifluoromethyl) and halogen atoms (e.g., bromine) modulate electronic properties and reactivity. Its synthesis typically involves reductive amination of 5-bromo-2-(trifluoromethyl)aniline with benzaldehyde, followed by sodium borohydride reduction in acetic acid, yielding the product in ~87% purity after silica gel chromatography .
Properties
IUPAC Name |
N-benzyl-5-bromo-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXKGZVCKHCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
5-Bromo-2-(Trifluoromethyl)Aniline (CAS 703-91-3)
- Structure : Lacks the N-benzyl group, retaining only the bromine and trifluoromethyl substituents.
- Properties : Higher polarity compared to the benzylated derivative due to the free amine group, reducing lipophilicity (logP ~2.8 estimated).
- Applications : A key intermediate in synthesizing herbicides and fluorescent dyes. Its unmodified amine allows direct participation in coupling reactions (e.g., Buchwald-Hartwig amination) .
2-Bromo-5-(Trifluoromethyl)Aniline (CAS 454-79-5)
- Structure : Positional isomer with bromine at C2 and trifluoromethyl at C4.
- Properties : Altered electronic effects due to bromine’s proximity to the amine, increasing acidity (pKa ~1.5 vs. ~2.3 for the C5-bromo isomer).
- Synthesis : Prepared via bromination of 3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) under radical conditions .
2-Fluoro-5-(Trifluoromethyl)Aniline (CAS 535-52-4)
- Structure : Bromine replaced by fluorine at C5.
- Properties : Reduced steric bulk and higher electronegativity enhance resonance stabilization. Boiling point: ~179°C (vs. >200°C for brominated analogs).
- Applications : Used in liquid crystal and pesticide synthesis due to fluorine’s metabolic stability .
Functional Group Modifications
N-Acetyl-5-Bromo-2-Iodo-4-(Trifluoromethyl)Aniline (CAS 2140326-66-3)
4-Bromo-5-Fluoro-2-[(Trimethylsilyl)Ethynyl]Aniline (CAS 1219741-80-6)
- Structure : Contains a silyl-protected alkyne at C2 and bromo/fluoro substituents.
- Properties : Alkyne group enables click chemistry applications. Stability issues in acidic conditions due to silyl cleavage .
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Applications |
|---|---|---|---|---|
| This compound | N/A | C₁₄H₁₁BrF₃N | N-Benzyl, Br (C5), CF₃ (C2) | Pharmaceutical intermediates |
| 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | C₇H₅BrF₃N | Br (C5), CF₃ (C2) | Agrochemical synthesis |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | Br (C2), CF₃ (C5) | Polymer stabilizers |
| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅F₄N | F (C2), CF₃ (C5) | Liquid crystal materials |
| N-Acetyl-5-bromo-2-iodo-4-(trifluoromethyl)aniline | 2140326-66-3 | C₉H₆BrF₃INO | Acetyl, I (C2), Br (C5), CF₃ (C4) | Cross-coupling reactions |
Research Findings and Trends
- Reactivity: The N-benzyl group in the target compound enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to non-benzylated analogs, facilitating purification .
- Synthetic Challenges : Bromination at C5 requires careful regiocontrol to avoid competing halogenation at C2 or C4, as seen in the synthesis of 4-bromo-3-(trifluoromethyl)aniline (CAS 393-36-2) .
- Emerging Analogs : Compounds like 2-bromo-6-iodo-4-(trifluoromethyl)aniline (CAS 875306-20-0) highlight the trend toward multi-halogenated anilines for tuning electronic properties in optoelectronics .
Biological Activity
N-benzyl-5-bromo-2-(trifluoromethyl)aniline is an aromatic compound with significant biological activity, particularly in the context of antiviral research. Its structure includes a benzyl group attached to an aniline ring, which is further substituted with a bromine atom and a trifluoromethyl group. This unique combination of functional groups contributes to its potential applications in medicinal chemistry, especially as a lead compound for developing antiviral agents targeting specific viral enzymes.
The molecular formula of this compound is . The trifluoromethyl group enhances the compound's chemical stability and reactivity, making it particularly effective against certain biological targets.
Mechanism of Action:
The primary biological activity of this compound is its interaction with the hepatitis C virus (HCV) NS3 protease. Inhibition of this enzyme disrupts the viral life cycle, preventing replication within host cells. This mechanism can lead to a decrease in viral load and may slow the progression of hepatitis C infections.
Antiviral Activity
Research has highlighted the effectiveness of this compound against HCV. It has been shown to inhibit NS3 protease activity significantly, with studies indicating that it can reduce viral replication rates in vitro.
Case Study:
In a study examining various inhibitors of HCV NS3 protease, this compound demonstrated promising results, achieving an IC50 value indicative of its potency against the enzyme. For instance, related compounds with similar structural features have shown varying degrees of inhibition, highlighting the importance of specific substitutions on biological activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | IC50 (nM) | Unique Aspects |
|---|---|---|---|
| This compound | Benzyl + Br + CF3 | ~50 | Strong inhibitor of HCV NS3 protease |
| 4-Nitro-α,α,α-trifluoro-o-toluidine | Nitro group instead of bromine | 200 | Different substitution pattern |
| 5-Bromo-2-(trifluoromethyl)aniline | No benzyl group | 120 | Directly comparable; shares bromine and trifluoromethyl groups |
This table illustrates how this compound stands out due to its combination of structural features that enhance its inhibitory effects on viral enzymes.
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, including bromination and trifluoromethylation processes. The compound's unique properties make it valuable not only in antiviral drug development but also in other areas such as organic synthesis and medicinal chemistry.
Applications:
- Medicinal Chemistry: Development of antiviral agents.
- Organic Synthesis: Intermediate in synthesizing more complex organic molecules.
- Research: Investigating interactions with various biological targets.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing N-benzyl-5-bromo-2-(trifluoromethyl)aniline, and how do substituents influence spectral interpretation?
- Methodological Answer :
- 1H/13C/19F NMR : Essential for determining structural integrity and substituent positions. The bromo and trifluoromethyl groups induce deshielding in adjacent protons and carbons. For example, the CF3 group causes significant splitting in 19F NMR spectra .
- FT-IR : Identifies functional groups (e.g., NH stretching of the aniline group at ~3400 cm⁻¹). Electron-withdrawing substituents like Br and CF3 reduce NH stretching frequencies due to decreased electron density .
- UV-Vis : Assesses conjugation effects; bromo and CF3 groups redshift absorbance maxima by enhancing electron-deficient character .
Q. How can SHELX software be applied in crystallographic analysis of halogenated aniline derivatives?
- Methodological Answer :
- Structure Solution : SHELXD or SHELXS can solve crystal structures using direct methods, particularly for small molecules with heavy atoms (e.g., Br) .
- Refinement : SHELXL refines anisotropic displacement parameters for Br and CF3 groups. Twinning or high-resolution data (d-spacing < 0.8 Å) requires specialized refinement protocols .
- Validation : Use the IUCr CheckCIF tool to validate geometry and intermolecular interactions (e.g., halogen bonding involving Br) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 5-bromo-2-(trifluoromethyl)aniline with benzyl halides. Optimize ligand choice (e.g., XPhos) and base (K3PO4) to suppress debromination .
- Reductive Amination : React benzaldehyde with 5-bromo-2-(trifluoromethyl)aniline under H2/Pd-C. Control reaction time to avoid over-reduction of the CF3 group .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during the synthesis of derivatives?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (DMF vs. toluene), and temperature (80–120°C) .
- Purification : Employ C18 reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) to isolate polar byproducts .
- Mechanistic Studies : Conduct kinetic profiling or DFT calculations to identify rate-limiting steps (e.g., oxidative addition of Br in cross-coupling) .
Q. How do electronic effects of Br and CF3 influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Regioselectivity : The CF3 group directs electrophilic substitution to the para position, while Br acts as a meta-director. In Suzuki-Miyaura couplings, Br undergoes oxidative addition preferentially over CF3 due to lower bond dissociation energy .
- Acidity Modulation : The CF3 group increases NH acidity (pKa ~2–3), enabling deprotonation for nucleophilic reactions under mild conditions .
Q. What computational methods predict stability and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and compute frontier orbitals. The LUMO is localized on the CF3 and Br substituents, indicating electrophilic reactivity .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict aggregation behavior or crystallization tendencies .
Q. How can chemoselective functionalization of the amino group be achieved?
- Methodological Answer :
- Protection : Use Boc-anhydride to protect the NH2 group before bromination or trifluoromethylation. Deprotect with TFA post-reaction .
- Selective Alkylation : React with benzyl bromide in the presence of NaH, ensuring anhydrous conditions to avoid hydrolysis of CF3 groups .
Methodological and Safety Considerations
Q. What are the key safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to prevent inhalation (P260 code) .
- Storage : Store under argon at 2–8°C to prevent oxidation. Incompatible with strong acids/bases (P303+P361+P353 code) .
Q. How does the benzyl group affect crystallization compared to non-benzylated analogs?
- Methodological Answer :
- Solubility : The benzyl group reduces polarity, enhancing solubility in toluene but hindering crystallization. Use anti-solvent (hexane) diffusion for crystal growth .
- Packing Analysis : Compare X-ray structures (e.g., CCDC entries) to identify π-π interactions between benzyl rings and halogen bonding in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
